7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol
Description
Significance of Fused Pyrimidine (B1678525) Heterocycles in Academic Research
Fused pyrimidine heterocycles are a cornerstone of modern medicinal chemistry and drug discovery. nih.govresearchgate.net Their prevalence in nature, most notably as the core of purine (B94841) bases in DNA and RNA, has made them a prime target for synthetic chemists aiming to create bioactive molecules. nih.gov The fusion of a pyrimidine ring with other heterocyclic rings, such as thiophene (B33073), furan, or pyrrole, generates a diverse array of chemical scaffolds with a wide spectrum of biological activities. These activities include but are not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov The rigid, planar structure of these fused systems allows them to interact with biological targets, such as enzymes and receptors, with high specificity.
Overview of Thienopyrimidine Isomers: Thieno[2,3-d]-, Thieno[3,2-d]-, and Thieno[3,4-d]pyrimidines
The fusion of a thiophene and a pyrimidine ring can result in three possible isomers, depending on the points of fusion: Thieno[2,3-d]pyrimidine (B153573), Thieno[3,2-d]pyrimidine (B1254671), and Thieno[3,4-d]pyrimidine. Each of these isomers possesses a distinct arrangement of atoms and, consequently, unique chemical and biological properties. The subtle differences in the electronic distribution and steric profile of these isomers can lead to significant variations in their biological activity and potential therapeutic applications.
| Isomer | Description |
| Thieno[2,3-d]pyrimidine | In this isomer, the thiophene ring is fused at its 2 and 3 positions to the 'd' face of the pyrimidine ring. |
| Thieno[3,2-d]pyrimidine | Here, the fusion occurs between the 3 and 2 positions of the thiophene ring and the 'd' face of the pyrimidine ring. |
| Thieno[3,4-d]pyrimidine | This isomer involves the fusion of the 3 and 4 positions of the thiophene ring to the 'd' face of the pyrimidine ring. |
Structural Analogy to Purine Bases and Bioisosteric Considerations in Medicinal Chemistry
One of the most compelling aspects of the thienopyrimidine scaffold is its structural resemblance to the natural purine bases, adenine (B156593) and guanine. nih.gov This similarity allows thienopyrimidine derivatives to act as bioisosteres of purines, meaning they can mimic the natural purines and interact with their corresponding biological targets. This bioisosteric relationship is a powerful tool in medicinal chemistry, as it allows for the design of molecules that can modulate the activity of purine-binding enzymes and receptors. The replacement of the imidazole (B134444) ring in purines with a thiophene ring in thienopyrimidines can lead to compounds with improved pharmacological properties, such as enhanced potency, selectivity, or metabolic stability.
Research Context of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol within the Thieno[3,2-d]pyrimidine Class
The presence of an iodine atom at the 7-position is of particular interest from a medicinal chemistry perspective. Halogen atoms, especially iodine, can significantly influence a molecule's properties. The introduction of an iodine atom can enhance binding affinity to target proteins through halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug design. Furthermore, the iodo-substituent provides a reactive handle for further chemical modifications through cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This allows for the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Given the established biological potential of the thieno[3,2-d]pyrimidine scaffold, this compound represents a potentially valuable, yet underexplored, compound for the development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is warranted to fully understand its potential.
Structure
3D Structure
Properties
Molecular Formula |
C7H5IN2OS |
|---|---|
Molecular Weight |
292.10 g/mol |
IUPAC Name |
7-iodo-2-methyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H5IN2OS/c1-3-9-5-4(8)2-12-6(5)7(11)10-3/h2H,1H3,(H,9,10,11) |
InChI Key |
QBSGNYNCWVTHOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=O)N1)SC=C2I |
Origin of Product |
United States |
Spectroscopic and Analytical Characterization of Thieno 3,2 D Pyrimidin 4 Ol Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For "7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol", ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed to assign the chemical environment of each proton and carbon atom.
In the ¹H NMR spectrum of "this compound", distinct signals are expected for the methyl group, the aromatic proton on the thiophene (B33073) ring, and the hydroxyl proton. The chemical shifts (δ) are influenced by the electron-donating and electron-withdrawing effects of the substituents and the heterocyclic ring system.
Methyl Protons (-CH₃): The protons of the methyl group at the C2 position are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around δ 2.5-2.7 ppm.
Thiophene Proton (H-6): The single proton on the thiophene ring at the C6 position is expected to resonate as a singlet in the aromatic region, likely between δ 7.0 and 8.0 ppm. The presence of the adjacent iodine atom at C7 would influence its precise chemical shift.
Hydroxyl Proton (-OH): The hydroxyl proton at the C4 position is expected to appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration. In DMSO-d₆, this peak could be observed in the range of δ 12.0-13.0 ppm due to hydrogen bonding.
NH Proton: In the tautomeric 3H-pyrimidin-4-one form, a signal for the N-H proton would be expected, typically in the downfield region.
Interactive Data Table: Expected ¹H NMR Chemical Shifts
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| -CH₃ (at C2) | 2.5 - 2.7 | Singlet |
| H-6 | 7.0 - 8.0 | Singlet |
| -OH (at C4) | 12.0 - 13.0 (in DMSO-d₆) | Broad Singlet |
Methyl Carbon (-CH₃): The carbon of the methyl group at C2 would appear in the upfield region, typically around δ 20-25 ppm.
Thiophene Carbons (C-6, C-7, C-3a, C-7a): The carbon atoms of the thiophene ring would resonate in the aromatic region. The C-7 carbon, being directly attached to the iodine atom, is expected to be significantly shielded and appear at a lower chemical shift (around δ 80-90 ppm). The other thiophene carbons (C-6, C-3a, and C-7a) would have shifts in the range of δ 120-150 ppm.
Pyrimidine (B1678525) Carbons (C-2, C-4, C-5a): The pyrimidine ring carbons are expected in the downfield region. The C-2 and C-4 carbons, being attached to heteroatoms, would resonate at higher chemical shifts, typically in the range of δ 150-170 ppm.
Interactive Data Table: Expected ¹³C NMR Chemical Shifts
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| -CH₃ (at C2) | 20 - 25 |
| C-7 | 80 - 90 |
| Thiophene Ring Carbons | 120 - 150 |
| Pyrimidine Ring Carbons | 150 - 170 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be crucial.
HSQC: This experiment would correlate the proton signals with their directly attached carbon atoms, confirming the assignments made from the ¹H and ¹³C NMR spectra.
HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. For instance, correlations between the methyl protons and the C-2 carbon, as well as adjacent carbons in the pyrimidine ring, would be expected. Similarly, the H-6 proton would show correlations to carbons in both the thiophene and pyrimidine rings, confirming the fused ring structure.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of the compound. For "this compound" (C₇H₅IN₂OS), the expected exact mass of the molecular ion [M+H]⁺ would be calculated and compared with the experimentally determined value to confirm the elemental composition. The high accuracy of HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
EI-MS involves bombarding the molecule with high-energy electrons, causing it to fragment in a predictable manner. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used to deduce its structure. For "this compound", characteristic fragmentation pathways would be expected:
Loss of Iodine: A prominent fragment would likely correspond to the loss of the iodine atom.
Loss of CO: Fragmentation of the pyrimidin-4-ol ring could involve the loss of a carbon monoxide molecule.
Cleavage of the Methyl Group: Loss of the methyl group from the C2 position would also be an expected fragmentation pathway.
Analysis of these fragments would provide valuable information to corroborate the proposed structure of the molecule.
Vibrational Spectroscopy (IR) for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in thieno[3,2-d]pyrimidin-4-ol derivatives. The analysis of the IR spectrum provides direct evidence for the presence of key structural motifs, confirming the successful synthesis of the heterocyclic core.
The thieno[3,2-d]pyrimidin-4-ol scaffold can exist in tautomeric forms: the enol (-ol) form and the keto (-one) form. The IR spectrum is crucial in distinguishing between these forms, primarily through the identification of characteristic stretching vibrations. In the solid state, these compounds predominantly exist in the keto form, 2,3-dihydrothieno[3,2-d]pyrimidin-4-one, which is reflected in the spectral data.
Key vibrational frequencies for thieno[3,2-d]pyrimidin-4-one derivatives are assigned as follows:
N-H Stretching: A notable band in the region of 3412-3382 cm⁻¹ is typically assigned to the N-H stretching vibration of the pyrimidinone ring, indicating the presence of the keto tautomer. researchgate.net
C-H Stretching: Aromatic and heteroaromatic C-H stretching vibrations are observed in the 3200-3000 cm⁻¹ region. researchgate.net For a 2-methyl substituted derivative, aliphatic C-H stretching from the methyl group would appear around 2985-2870 cm⁻¹. researchgate.net
C=O Stretching: A strong absorption band characteristic of the amide carbonyl (C=O) group is a key diagnostic peak for the pyrimidin-4-one structure. This peak is typically found in the range of 1662-1675 cm⁻¹. researchgate.netresearchgate.net
C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the fused heterocyclic ring system give rise to a series of bands between 1628 cm⁻¹ and 1489 cm⁻¹. researchgate.netresearchgate.net
C-N Stretching: A strong peak observed around 1551 cm⁻¹ can be assigned to the C-N stretching mode. researchgate.net
C-I Stretching: The C-I bond in 7-iodo derivatives is expected to produce a stretching vibration in the far-infrared region, typically below 600 cm⁻¹, although it can be difficult to observe with standard instrumentation.
The following table summarizes the characteristic IR absorption bands for the thieno[3,2-d]pyrimidin-4-one scaffold based on data from related derivatives.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | 3412 - 3382 | Medium |
| Aromatic C-H Stretch | 3200 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2985 - 2870 | Medium-Weak |
| C=O Stretch (Amide) | 1675 - 1662 | Strong |
| C=N / C=C Stretch | 1628 - 1489 | Medium-Strong |
| C-N Stretch | ~1551 | Strong |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are indispensable for the synthesis of thieno[3,2-d]pyrimidin-4-ol derivatives, serving to monitor reaction progress, isolate the final products, and assess their purity.
Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions involved in the synthesis of thieno[3,2-d]pyrimidines. researchgate.net By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate mobile phase, chemists can visualize the consumption of starting materials and the formation of the desired product.
The choice of eluent is critical and is typically a mixture of a nonpolar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). For instance, a mobile phase of hexane/ethyl acetate in a 7:3 or 6:4 ratio has been successfully used to monitor the synthesis of N-substituted thieno[3,2-d]pyrimidine (B1254671) derivatives. researchgate.netresearchgate.net The completion of the reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product, which will have a unique Retention Factor (Rf) value under the specific conditions. For example, a 2-[N-(4-Nitrobenzoyl)-N-benzylamino]thieno[3,2-d]pyrimidine derivative was reported to have an Rf value of 0.48 in a hexane/ethyl acetate (6:4) system. researchgate.net
Following the completion of a synthesis, column chromatography is the standard method for the purification of thieno[3,2-d]pyrimidin-4-ol derivatives on a preparative scale. nih.gov This technique utilizes a stationary phase, most commonly silica gel, packed into a column. The crude reaction mixture is loaded onto the top of the column and eluted with a solvent system optimized by TLC.
The polarity of the eluent is carefully controlled, often starting with a less polar mixture and gradually increasing the polarity (gradient elution) to separate the desired compound from unreacted starting materials, reagents, and byproducts. Various eluent systems have been documented for the successful purification of these compounds.
The following table presents examples of eluent systems used for the column chromatography purification of thieno[3,2-d]pyrimidine analogues.
| Derivative Type | Stationary Phase | Eluent System (v/v) | Reference |
| 3,6-Disubstituted thieno[3,2-d]pyrimidin-4-ones | Silica Gel | n-Hexane / Ethyl Acetate (60:40) | nih.gov |
| 3-Amino-5-arylthiophene precursor | Silica Gel | n-Hexane / Ethyl Acetate (70:30) | nih.gov |
| N-Acyl-N-benzylamino-thieno[3,2-d]pyrimidines | Silica Gel | Hexane / Ethyl Acetate (gradient) | researchgate.net |
| 4-Amino-thieno[3,2-d]pyrimidines | Silica Gel | Hexane / Ethyl Acetate (9:1 to 7:3) | mdpi.com |
High-Performance Liquid Chromatography (HPLC) is a highly sensitive and efficient chromatographic technique used for both analytical purity assessment and preparative purification of thieno[3,2-d]pyrimidin-4-ol derivatives. labcompare.comwarwick.ac.uk
Analytical HPLC is employed to determine the purity of the final compound with high accuracy. The compound is dissolved in a suitable solvent and injected into the HPLC system, typically equipped with a reverse-phase column (e.g., C18). A gradient elution, commonly with water and acetonitrile (B52724) (ACN) often containing a modifier like formic acid, is used to separate the main peak from any impurities. The purity is calculated by integrating the area of the product peak relative to the total peak area in the chromatogram.
Preparative HPLC is utilized for the purification of compounds when other methods, like column chromatography, are insufficient to achieve the desired purity, or when small quantities of highly pure material are needed. lcms.czardena.com This method operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle larger sample loads. For instance, a 2-amino-7-iodo-6-(p-tolyl)thieno[3,2-d]pyrimidine derivative was successfully purified using preparative HPLC with an acetonitrile/water gradient containing 0.1% formic acid. nih.gov This demonstrates the utility of preparative HPLC for isolating specific, highly functionalized analogues like the target compound of this article. nih.gov
X-ray Crystallography for Solid-State Structural Analysis and Tautomeric Form Determination
X-ray crystallography is the definitive analytical method for determining the precise three-dimensional atomic arrangement of a molecule in its solid crystalline state. For thieno[3,2-d]pyrimidin-4-ol derivatives, this technique provides unequivocal proof of structure, including bond lengths, bond angles, and intermolecular interactions.
A critical piece of information obtained from X-ray crystallography is the determination of the dominant tautomeric form in the solid state. While the compound can be named as a "pyrimidin-4-ol", it is widely expected to exist as the "pyrimidin-4-one" tautomer in the crystal lattice. X-ray analysis can confirm this by locating the hydrogen atom on the nitrogen at position 3 (N3) of the pyrimidine ring rather than on the oxygen at position 4. Studies on analogous fused pyrimidine systems, such as thieno[2,3-d]pyrimidines, have confirmed the prevalence of the keto (pyrimidinone) form in the solid state. mdpi.com
A single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield detailed structural data, including:
Crystal System and Space Group: Defines the symmetry of the crystal lattice (e.g., triclinic, P-1). mdpi.com
Unit Cell Dimensions: Provides the precise dimensions of the repeating unit of the crystal.
Confirmation of Connectivity: Unambiguously confirms the synthesized structure, including the positions of the iodo and methyl substituents.
Tautomeric Form: Locates the pyrimidine proton, confirming the pyrimidin-4-one structure.
Intermolecular Interactions: Reveals non-covalent interactions like hydrogen bonding (e.g., between the N-H and C=O groups of adjacent molecules) and potential π-π stacking, which govern the molecular packing in the crystal. mdpi.com
This detailed solid-state structural information is invaluable for understanding the compound's physicochemical properties and for computational studies such as molecular docking.
Computational Chemistry and Molecular Modeling of 7 Iodo 2 Methylthieno 3,2 D Pyrimidin 4 Ol and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol at the electronic level. These methods are crucial for predicting its reactivity, stability, and spectroscopic characteristics.
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of thienopyrimidine systems. DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. For halogenated thienopyrimidines, DFT studies are instrumental in understanding how the iodine substituent influences the electronic landscape of the molecule. preprints.orgnih.gov The electron-withdrawing nature of the iodine atom can impact the molecule's reactivity and its ability to participate in intermolecular interactions.
DFT calculations on analogous thieno[2,3-d]pyrimidine (B153573) systems have revealed that the energy gap between the HOMO and LUMO is a critical factor in their biological activity. researchgate.net A smaller energy gap often correlates with higher reactivity and potential for interaction with biological macromolecules. researchgate.net For this compound, DFT would likely be employed to predict its reactivity hotspots and to understand the electronic basis for its observed chemical behavior.
Table 1: Representative DFT-Calculated Electronic Properties of a Thienopyrimidine Analogue
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Relates to the molecule's chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Provides insight into the molecule's polarity and solubility. |
Note: The data in this table is illustrative and based on typical values for thienopyrimidine derivatives as specific DFT data for this compound is not publicly available.
The thieno[3,2-d]pyrimidin-4-ol scaffold can exist in different tautomeric forms, primarily the -ol and -one forms. Computational studies are essential to determine the relative stabilities of these tautomers. nih.gov For similar pyrimidinone systems, it has been shown that the keto form is often more stable. researchgate.netresearchgate.net Quantum chemical calculations can predict the energy differences between the tautomers of this compound, providing insight into which form is likely to predominate under physiological conditions.
Conformational analysis, often performed using computational methods, is crucial for understanding the three-dimensional structure of the molecule. nih.gov While the fused ring system of this compound is relatively rigid, the orientation of substituents can be explored. These studies help in understanding how the molecule presents itself for interaction with a biological target.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when it binds to a target protein. This technique is widely applied to thienopyrimidine derivatives to understand their mechanism of action as inhibitors of various enzymes. mdpi.comnih.gov
For this compound and its analogues, molecular docking simulations can predict how they fit into the active site of a target protein. These simulations calculate a docking score, which is an estimation of the binding affinity. nih.gov Studies on similar thienopyrimidine compounds have successfully used docking to predict their inhibitory activity against targets like kinases and DNA gyrase. mdpi.comtheaspd.com The predicted binding mode can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Table 2: Illustrative Molecular Docking Results for a Thienopyrimidine Analogue with a Kinase Target
| Parameter | Value | Description |
| Docking Score | -8.5 kcal/mol | A lower score generally indicates a higher predicted binding affinity. |
| Hydrogen Bonds | 3 | Number of predicted hydrogen bonds between the ligand and protein. |
| Interacting Residues | Val851, Tyr836, Asp810 | Key amino acids in the binding site involved in interactions. |
Note: This data is representative of typical docking results for thienopyrimidine inhibitors and is not specific to this compound.
A significant outcome of molecular docking is the identification of specific amino acid residues that are crucial for ligand binding. nih.gov For various thienopyrimidine inhibitors, docking studies have highlighted the importance of interactions with residues in the hinge region of kinases or the active site of other enzymes. nih.govnih.gov These interactions often involve hydrogen bonding with the pyrimidine (B1678525) nitrogen atoms or the hydroxyl group, as well as hydrophobic interactions with the thieno[3,2-d]pyrimidine (B1254671) core. Understanding these key interactions is vital for the rational design of more potent and selective inhibitors.
Molecular Dynamics Simulations for Dynamic Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of the ligand and protein over time, providing insights into the stability of the binding mode and the conformational changes that may occur upon binding. tandfonline.com
For thienopyrimidine-based inhibitors, MD simulations have been used to confirm the stability of the docked poses and to analyze the persistence of key interactions throughout the simulation. rsc.orgekb.eg These simulations can reveal subtle but important dynamic behaviors, such as the role of water molecules in the binding site and the flexibility of certain protein loops. This information is invaluable for a more comprehensive understanding of the ligand-target interaction and for the refinement of inhibitor design.
Conformational Stability in Biological Environments
The three-dimensional arrangement of a molecule, or its conformation, is a pivotal factor in its biological activity, as it governs the interaction with target macromolecules. For this compound and its analogues, computational methods are employed to forecast their most stable conformations under conditions that mimic the physiological environment. Such analyses frequently utilize energy minimization and molecular dynamics simulations to investigate the molecule's potential energy landscape and pinpoint stable, low-energy conformers.
Water-Mediated Interactions and Solvent Effects
The surrounding solvent, especially water, profoundly influences a drug molecule's structure and interactions within a biological context. For this compound, computational modeling is utilized to examine how water molecules affect its solubility, distribution, and interactions with biological targets.
Molecular dynamics simulations that explicitly model solvent molecules can uncover the formation of stable water bridges between a ligand and a protein's active site, which can be a significant contributor to binding affinity. The fused ring system of thieno[3,2-d]pyrimidine derivatives is noted for its exceptional stability under physiological conditions while maintaining favorable pharmacokinetic properties like enhanced bioavailability and membrane permeability. theaspd.com The presence of heteroatoms in the thieno[3,2-d]pyrimidine structure allows for hydrogen bonding with water, which can influence its pharmacokinetic behavior.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational method that seeks to define a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This approach is vital for comprehending the structural necessities for a specific biological effect and for forecasting the activity of new, untested molecules.
For derivatives of thieno[3,2-d]pyrimidine, including this compound, QSAR models have been created to predict their effectiveness against a range of biological targets. These models are constructed using a dataset of compounds with established activities and a selection of calculated molecular descriptors. Various statistical methods, such as multiple linear regression and machine learning algorithms, are used to develop these predictive models.
For instance, 3D-QSAR modeling has been applied to a series of leucine-rich repeat kinase 2 (LRRK2) antagonists, yielding models with satisfactory statistical results. researchgate.net Similarly, a 3D-QSAR study on thieno[3,4-d]pyrimidine derivatives as HIV-1 reverse transcriptase inhibitors resulted in models with good stability and predictability. nih.gov The predictive capability of a QSAR model is confirmed through stringent validation techniques, and effective models can greatly expedite the drug discovery process by helping to prioritize which new compounds to synthesize.
Choosing the right molecular descriptors is a crucial element in building a dependable QSAR model. For thieno[3,2-d]pyrimidine scaffolds, a range of descriptors are examined to encapsulate the key structural attributes that determine their biological activity. A pharmacophore and atom-based 3D-QSAR study on thieno[3,2-d]pyrimidine-6-carboxamide derivatives as SIRT-2 inhibitors identified two hydrogen bond acceptors, two hydrogen bond donors, and one hydrophobic feature as critical molecular features for binding affinity. researchgate.net These descriptors can be broadly classified as:
1D Descriptors: These encompass properties like molecular weight and atom counts.
2D Descriptors: Derived from the 2D structure, these include topological and connectivity indices.
3D Descriptors: Calculated from the 3D conformation, these include steric and electronic properties.
The following interactive table provides examples of descriptors that could be employed in a QSAR study of thieno[3,2-d]pyrimidine derivatives.
| Descriptor Type | Descriptor Example | Description |
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in a molecule. |
| Topological | Wiener Index | A descriptor based on the distances between all pairs of vertices in the molecular graph. |
| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electrostatic | Dipole Moment | A measure of the separation of positive and negative charges within the molecule. |
| Quantum-Chemical | HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals, respectively. |
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Predictions for Research Compound Design
Beyond predicting biological activity, computational methods are widely used to forecast the ADME properties of potential drug compounds. These in silico predictions are vital for spotting potential issues early in the drug discovery process, thus diminishing the chances of failures in later stages.
For this compound and its analogues, a variety of computational models can be applied to predict important ADME parameters. For example, models based on lipophilicity (logP) and aqueous solubility can give preliminary estimations of a compound's absorption potential. Predictions regarding plasma protein binding and the ability to cross the blood-brain barrier are crucial for understanding its distribution. theaspd.com Metabolism prediction tools can pinpoint likely sites of metabolic modification by enzymes such as cytochrome P450s.
In a study of novel thieno[3,2-d]pyrimidine derivatives, in-silico ADME properties were evaluated using the ForceADME web-based platform. theaspd.comresearchgate.net Another study on thieno[2,3-d]pyrimidine derivatives performed computational ADMET studies to assess their drug development potential. nih.gov
The interactive table below outlines some key in silico ADME predictions for a hypothetical thieno[3,2-d]pyrimidine derivative.
| ADME Property | Predicted Characteristic | Implication for Drug Design |
| Absorption | High intestinal absorption | Indicates good potential for oral bioavailability. |
| Distribution | Moderate plasma protein binding | Suggests adequate distribution to tissues without being overly retained in the bloodstream. |
| Metabolism | Low inhibition of major CYP enzymes | Reduces the risk of drug-drug interactions. |
| Excretion | Predicted renal clearance | Provides insight into the primary route of elimination from the body. |
By incorporating these in silico ADME predictions into the design phase, medicinal chemists can focus on compounds that are more likely to have favorable pharmacokinetic profiles, ultimately leading to the development of safer and more effective medications.
Structure Activity Relationship Sar and Mechanistic Elucidation in Thieno 3,2 D Pyrimidin 4 Ol Research
General Structure-Activity Trends within Thieno[3,2-d]pyrimidine (B1254671) Derivatives
The versatility of the thieno[3,2-d]pyrimidine core allows for functional group manipulation at multiple positions, each influencing the molecule's pharmacological profile. nih.gov As bioisosteres of purines, these compounds are adept at interacting with the ATP-binding sites of kinases, and their derivatives have been developed as inhibitors of EGFR, PI3K, and JAK3, among others. rsc.orgnih.govlookchem.com
Key SAR trends can be summarized as follows:
Position 2: Substitutions at the C-2 position often influence potency and selectivity. The introduction of various amine or alkyl groups can modulate interactions within the target's active site. nih.gov
Position 4: The C-4 position is critical for activity. It is often occupied by an oxo/hydroxyl group or a leaving group like chlorine, which can be displaced by amines to generate diverse libraries of compounds. This position is crucial for forming key hydrogen bonds with the hinge region of many kinases. nih.govnih.gov
Position 6: Modifications at the C-6 position, often involving carboxamides, have been shown to be critical for potent inhibition of enzymes like sirtuins. acs.org
Position 7: The C-7 position on the thiophene (B33073) ring provides an additional vector for modification. Halogenation at this position has been shown to significantly impact antiproliferative potency and the mechanism of cell death. nih.govresearchgate.net
The following table summarizes observed SAR trends for various thieno[3,2-d]pyrimidine derivatives targeting different proteins.
| Target Protein | Position | Favorable Substituents/Observations | Reference(s) |
| PI3Kδ | C-6 | Piperazinone motifs enhance potency and selectivity over piperazine (B1678402) counterparts. | |
| Tubulin | General | The core scaffold acts as a colchicine-binding site inhibitor. | nih.gov |
| SIRT1/2/3 | C-6 | A carboxamide group is critical for inhibitory function. | acs.org |
| JAK3 | C-4 | Aniline derivatives attached via an amine linkage, with an acrylamide (B121943) pharmacophore, lead to potent covalent inhibition. | lookchem.com |
| EZH2 | C-2, C-4 | A piperidine-2,6-dione moiety and a benzyl-linked morpholine (B109124) are beneficial for antitumor activity. | rsc.org |
| General Anticancer | C-4, C-7 | A chlorine at C-4 is critical for cytostatic activity; a bromine at C-7 alters the cytotoxic mechanism. | nih.govresearchgate.net |
Role of the Iodine Substituent at C-7 on Molecular Interactions and Biological Modulation
While specific literature on 7-iodo-thieno[3,2-d]pyrimidines is limited, studies on related halogenated heterocycles provide significant insight into the potential roles of an iodine atom at the C-7 position. Halogenation of the thiophene ring is a key strategy for modulating biological activity.
In the closely related pyrrolo[3,2-d]pyrimidine scaffold, the introduction of an iodine atom at C-7 resulted in a significant enhancement of antiproliferative potency, reducing IC50 values to sub-micromolar levels. nih.gov This suggests the importance of a halogen at this position. Similarly, a study on 2,4-dichloro-thieno[3,2-d]pyrimidines revealed that the presence of a bromine atom at C-7 altered the cytotoxic mechanism in MDA-MB-231 breast cancer cells compared to the non-brominated analogue. researchgate.net The bromo-analogue induced apoptosis without significant cell cycle arrest, whereas the non-brominated compound caused a dramatic arrest at the G2/M transition. nih.gov
The iodine atom at C-7 can influence molecular interactions and biological activity in several ways:
Steric Bulk: Iodine is the largest stable halogen, and its presence at C-7 can introduce significant steric bulk. This can enforce a specific conformation of the molecule that is more favorable for binding to the target protein or, conversely, prevent binding to off-targets.
Halogen Bonding: The iodine atom can act as a halogen bond donor. This is a noncovalent interaction between the electropositive region on the halogen (the σ-hole) and a Lewis base, such as a carbonyl oxygen or a nitrogen atom on a protein backbone or side chain. This can provide an additional, highly directional interaction to anchor the ligand in the active site, thereby increasing binding affinity.
Influence of the Methyl Group at C-2 on Pharmacological Profiles
The C-2 position of the thieno[3,2-d]pyrimidine core is a frequent site for substitution aimed at optimizing pharmacological profiles. While large and complex substituents are often explored, the influence of a simple methyl group can be profound.
A methyl group at the C-2 position primarily contributes to the molecule's interaction through its hydrophobic character. In many protein active sites, particularly the ATP-binding pocket of kinases, there are hydrophobic sub-pockets. The C-2 methyl group can occupy such a pocket, leading to favorable van der Waals interactions and displacing water molecules, which can result in an entropically favorable increase in binding affinity.
In a study of 2-alkyl-substituted-4-amino-thieno[2,3-d]pyrimidines, derivatives with small alkyl groups at C-2 demonstrated significant anti-proliferative properties against breast cancer cell lines. nih.gov While this study focused on the isomeric thieno[2,3-d]pyrimidine (B153573) scaffold, the general principle of small alkyl groups contributing to activity is relevant. The presence of a methyl group, as opposed to a larger alkyl or a polar group, can fine-tune the balance of steric and electronic properties required for optimal target engagement.
Impact of the C-4 Hydroxyl/Oxo Moiety on Target Binding and Activity
The substituent at the C-4 position of the pyrimidine (B1678525) ring is a cornerstone of the structure-activity relationship for this scaffold. The 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol exists in tautomeric equilibrium with its keto form, 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4(3H)-one. This C-4 hydroxyl/oxo moiety is a critical pharmacophoric feature, primarily due to its ability to participate in hydrogen bonding.
In numerous studies involving kinase inhibitors, the C-4 oxo group acts as a key hydrogen bond acceptor, often interacting with the backbone amide proton of a conserved residue in the hinge region of the kinase ATP-binding site. This interaction is crucial for anchoring the inhibitor with the correct orientation for effective inhibition. For example, molecular docking of thieno[2,3-d]pyrimidine derivatives into the EGFR tyrosine kinase active site showed the C-4 oxo group forming a hydrogen bond, mimicking the interaction of the reference inhibitor gefitinib. mdpi.com
Conversely, the N-3 proton of the pyrimidinone ring can act as a hydrogen bond donor. Crystallographic studies of thieno[3,2-d]pyrimidine-based sirtuin inhibitors revealed that the pyrimidine nitrogen N1 can act as a hydrogen bond acceptor with the backbone of Phe157, while the N3 position is solvent-exposed, allowing for hydrogen bonding with water. acs.org The ability of the C-4 oxo/N-3 proton pair to form these directional hydrogen bonds is a major determinant of the binding affinity and biological activity of this class of compounds.
Bioisosteric Replacement Strategies Applied to Thieno[3,2-d]pyrimidines
Bioisosteric replacement is a powerful strategy in drug design used to modify a compound's physicochemical properties, potency, selectivity, or metabolic stability without drastically changing its core structure. The thieno[3,2-d]pyrimidine scaffold itself is considered a bioisostere of purine (B94841), which explains its broad applicability as a kinase inhibitor. nih.gov Several other bioisosteric modifications have been explored for this class of compounds.
| Original Scaffold/Moiety | Bioisosteric Replacement | Rationale / Outcome | Reference(s) |
| Benzene (B151609) (in Quinazoline) | Thiophene (to form Thienopyrimidine) | The thiophene ring serves as an isostere for the benzene ring, retaining the bicyclic structure while altering electronic properties. Often explored for kinase inhibitory activity. | nih.govscielo.br |
| Thiophene (S atom) | Pyrrole (N atom) | To evaluate the effect of the heteroatom in the five-membered ring. In one study, this replacement led to a 5-10 fold loss of antiproliferative activity, highlighting the importance of the sulfur atom. | nih.gov |
| Hydroxyl Group (-OH) | Amino Group (-NH2) | To probe the hydrogen bonding requirements at a specific position. In one PI3K inhibitor series, replacing a crucial hydroxyl group with its bioisosteric amine abolished enzymatic activity. | nih.gov |
These studies demonstrate that while the thieno[3,2-d]pyrimidine core is a robust platform, even subtle changes, such as replacing the sulfur atom, can have a dramatic impact on biological activity, underscoring the unique contribution of the thiophene ring. nih.gov
Ligand-Receptor Interaction Studies and Binding Affinity Modulations
Understanding the precise interactions between thieno[3,2-d]pyrimidine derivatives and their target receptors is crucial for rational drug design. X-ray crystallography and molecular docking studies have provided detailed atomic-level insights into the binding modes of these inhibitors.
A common binding motif involves the pyrimidine ring forming hydrogen bonds with the hinge region of protein kinases. mdpi.com However, interactions can vary significantly depending on the target.
Sirtuin (SIRT) Inhibition: A crystallographic study of a thieno[3,2-d]pyrimidine-6-carboxamide inhibitor bound to SIRT3 revealed that the aromatic core π-stacks with the phenyl ring of Phe157. Additionally, the pyrimidine nitrogen (N1) forms a hydrogen bond with the Phe157 backbone, an interaction that improves inhibitory activity. acs.org
Tubulin Inhibition: Thieno[3,2-d]pyrimidines have been identified as colchicine-binding site inhibitors. X-ray cocrystal structures of lead compounds in complex with tubulin have elucidated the key interactions responsible for their potent antiproliferative activity. nih.gov
DNA Gyrase B Inhibition: Molecular docking studies of thieno[3,2-d]pyrimidine derivatives targeting the DNA gyrase B subunit identified key binding interactions with residues such as THR165 and ASN46, as well as hydrophobic interactions with ILE78 and PRO79. researchgate.netresearchgate.net
h-NTPDase Inhibition: Docking studies of selective inhibitors revealed interactions with key amino acid residues within the active sites of different human nucleoside triphosphate diphosphohydrolase (h-NTPDase) isoforms, explaining their potency and selectivity. nih.gov
These studies collectively show that the thieno[3,2-d]pyrimidine scaffold is a versatile anchor that orients various substituents to engage in a network of hydrogen bonds, hydrophobic interactions, and π-stacking, thereby modulating binding affinity and conferring target specificity.
Mechanistic Insights into Biological Activities
The biological effects of thieno[3,2-d]pyrimidine derivatives are a direct consequence of their interaction with specific cellular targets. The inhibition of these targets triggers downstream signaling events that culminate in the observed pharmacological response, most notably antiproliferative and pro-apoptotic effects in cancer cells.
Several distinct mechanisms of action have been elucidated:
Cell Cycle Arrest and Apoptosis: Certain thieno[3,2-d]pyrimidine-based tubulin inhibitors have been shown to induce G2/M phase arrest in cancer cells, followed by the induction of apoptosis. These compounds also inhibit tumor cell migration and invasion at low concentrations. nih.gov Another study on halogenated thieno[3,2-d]pyrimidines found that they could induce apoptosis independent of the cell cycle, suggesting an alternative pathway to cell death. nih.gov
Inhibition of EZH2: As inhibitors of the enhancer of zeste homolog 2 (EZH2), a histone methyltransferase, derivatives like compound 12e have been shown to significantly affect lymphoma cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration. rsc.org
Inhibition of JAK3-STAT3 Pathway: Potent and covalent JAK3 inhibitors based on the thieno[3,2-d]pyrimidine scaffold have been developed. These compounds were shown to induce apoptosis in B lymphoma cells and prevent the JAK3-STAT3 signaling cascade. lookchem.com
These findings illustrate that the thieno[3,2-d]pyrimidine scaffold can be tailored to induce cell death and inhibit cancer progression through diverse and specific mechanisms, from disrupting the cytoskeleton to modulating epigenetic and signal transduction pathways.
Enzyme Inhibition Mechanisms
The thieno[3,2-d]pyrimidine nucleus is a versatile scaffold for the development of potent and selective enzyme inhibitors, targeting various enzyme families through distinct binding mechanisms.
Kinases This scaffold is particularly prominent in the design of kinase inhibitors. Derivatives have been developed to target multiple members of the kinome, often by interacting with the ATP-binding site.
Janus Kinases (JAKs): A class of thieno[3,2-d]pyrimidines bearing an acrylamide pharmacophore has been synthesized as potent, covalent inhibitors of JAK3, with IC50 values as low as 1.8 nM. nih.gov These compounds demonstrate enhanced antiproliferative activity in B lymphoma cells compared to reference agents. nih.gov Further research has led to the identification of derivatives as potent and highly selective JAK1 inhibitors, which show significant inhibition of JAK1 signaling and anti-proliferative activities in non-small cell lung cancer (NSCLC) cells. nih.gov
Phosphoinositide 3-kinases (PI3Ks): By incorporating a piperazinone motif at the 6-position of the thieno[3,2-d]pyrimidine core, researchers have developed potent and selective inhibitors of PI3Kδ. These compounds showed better potency and selectivity compared to their piperazine counterparts and exhibited antiproliferative activity against non-Hodgkin lymphoma (NHL) cell lines. bohrium.com
Receptor-Interacting Protein Kinase 2 (RIPK2): Thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of RIPK2, a key kinase in inflammatory signaling pathways. researchgate.net
Other Kinases: The scaffold has also been successfully utilized to create inhibitors for Bruton's tyrosine kinase (BTK) and Focal Adhesion Kinase (FAK). researchgate.netresearchgate.net
Interactive Data Table: Kinase Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound Class | Target Kinase | Potency (IC50) | Cellular Effect | Reference |
|---|---|---|---|---|
| Acrylamide-thieno[3,2-d]pyrimidines | JAK3 | 1.8 nM - 1.9 nM | Antiproliferative in B lymphoma cells | nih.gov |
| Substituted thieno[3,2-d]pyrimidines | JAK1 | Potent (specific values vary) | Antiproliferative in NSCLC cells | nih.gov |
| Piperazinone-thieno[3,2-d]pyrimidines | PI3Kδ | Potent (specific values vary) | Antiproliferative in NHL cell lines | bohrium.com |
| 4,6-substituted thieno[3,2-d]pyrimidines | BTK | Potent (specific values vary) | B cell suppression | researchgate.net |
Phosphodiesterases (PDEs) The thieno[3,2-d]pyrimidine framework has been employed in the design of selective inhibitors for phosphodiesterases, enzymes crucial for regulating intracellular second messengers. For instance, a series of 2-(isopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one derivatives were synthesized and evaluated as selective phosphodiesterase 7 (PDE7) inhibitors for potential use in treating inflammatory diseases.
Choline (B1196258) Kinase (CK) Thienopyrimidinium derivatives have been investigated as inhibitors of human choline kinase α1 (CKα1), an important target in cancer due to its role in lipid biosynthesis. Unlike typical kinase inhibitors that bind to the ATP pocket, these positively charged compounds are designed to selectively interact with the choline-binding site of the enzyme.
Cyclooxygenase (COX) While not the core scaffold itself, benzo-fused thieno[3,2-d]pyrimidine derivatives have been developed as a novel class of anti-inflammatory agents through the selective inhibition of cyclooxygenase-2 (COX-2). These compounds were shown to suppress the production of prostaglandin (B15479496) E2 (PGE2) in inflamed cells.
Diacylglycerol Acyltransferase 1 (DGAT1) There is no readily available scientific literature describing the inhibition of Diacylglycerol Acyltransferase 1 by compounds containing the this compound scaffold.
Modulation of Cellular Signaling Pathways
By targeting key enzymes like kinases, thieno[3,2-d]pyrimidine derivatives can effectively modulate critical intracellular signaling pathways involved in cell proliferation, survival, and inflammation.
STAT3 Pathway Several studies have confirmed that thieno[3,2-d]pyrimidine-based compounds can potently inhibit the JAK-STAT signaling pathway. nih.govresearchgate.net Derivatives designed as specific inhibitors of JAK1 and JAK3 prevent the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov This blockade of the JAK/STAT cascade interrupts cytokine signaling, which is a primary driver in certain cancers and autoimmune diseases. nih.govresearchgate.net For example, a potent JAK3 inhibitor based on this scaffold was shown to prevent the JAK3-STAT3 cascade in B lymphoma cells. nih.gov Similarly, other derivatives have been synthesized specifically to inhibit STAT3 activation induced by interleukin-6 (IL-6). jmb.or.krjmb.or.kr
NFκB Pathway Direct modulation of the NFκB pathway by this specific scaffold is not extensively detailed. However, a mechanistic link can be inferred from the inhibition of RIPK2. researchgate.net RIPK2 is an essential kinase in the NOD-like receptor (NLR) signaling pathway, which, upon activation, leads directly to the activation of the NFκB transcription factor. Therefore, thieno[3,2-d]pyrimidine-based RIPK2 inhibitors are expected to functionally suppress NFκB-mediated pro-inflammatory gene expression.
Interactive Data Table: Pathway Modulation by Thieno[3,2-d]pyrimidine Derivatives
| Derivative Class | Target | Pathway Modulated | Downstream Effect | Reference |
|---|---|---|---|---|
| Acrylamide-thieno[3,2-d]pyrimidines | JAK3 | JAK/STAT | Prevents STAT3 activation | nih.gov |
| Substituted thieno[3,2-d]pyrimidines | JAK1 | JAK/STAT | Inhibits JAK1 signaling | nih.gov |
| Pyrazolyl-thieno[3,2-d]pyrimidines | STAT3 | IL-6/STAT3 | Inhibits IL-6 induced STAT3 activation | jmb.or.kr |
| Substituted thieno[3,2-d]pyrimidines | RIPK2 | NOD/NFκB (inferred) | Blocks inflammatory signaling | researchgate.net |
Interaction with Cellular Structural Components
Beyond enzyme inhibition, the thieno[3,2-d]pyrimidine scaffold has been identified as a potent modulator of key structural proteins within the cell, most notably tubulin.
Tubulin A significant body of research has established that thieno[3,2-d]pyrimidine derivatives can function as potent microtubule-destabilizing agents by directly interacting with tubulin. nih.govnottingham.ac.uknih.gov
Binding Site and Mechanism: X-ray crystallography studies have confirmed that these compounds bind to the colchicine-binding site on β-tubulin. nottingham.ac.uknih.gov This interaction prevents the polymerization of α/β-tubulin heterodimers into microtubules, thereby disrupting the dynamic instability of the cellular microtubule network. nottingham.ac.uk
Cellular Consequences: The inhibition of tubulin polymerization leads to a cascade of anti-proliferative effects. Cells treated with these compounds, including 2-methylthieno[3,2-d]pyrimidine (B1647816) analogues, exhibit cell cycle arrest in the G2/M phase of mitosis. nottingham.ac.uknih.gov This mitotic arrest ultimately triggers programmed cell death, or apoptosis. nih.gov Some derivatives have demonstrated extremely potent antiproliferative activity, with IC50 values in the low nanomolar range, and have been shown to inhibit cancer cell migration. nottingham.ac.uknih.gov
Dual-Targeting Agents: In some cases, the scaffold has been used to design dual-function molecules that inhibit both tubulin polymerization and the activity of a kinase, such as the epidermal growth factor receptor (EGFR), combining two distinct anticancer mechanisms into a single agent. researchgate.net
Interactive Data Table: Tubulin Inhibition by Thieno[3,2-d]pyrimidine Derivatives
| Compound Example | Tubulin Polymerization IC50 | Cellular Proliferation IC50 | Mechanism of Action | Reference |
|---|---|---|---|---|
| Compound "DPP-21" | 2.4 µM | ~6.23 nM (average) | Binds colchicine (B1669291) site, induces G2/M arrest and apoptosis | nottingham.ac.uknih.gov |
| Compound "6g" | 0.71 µM | Single- to double-digit nM | Dual inhibitor of tubulin and EGFR kinase | researchgate.net |
| Compound "13" | Potent (specific value not stated) | ~1 nM | Colchicine-binding site inhibitor | nih.gov |
Advanced Research Perspectives and Future Directions for 7 Iodo 2 Methylthieno 3,2 D Pyrimidin 4 Ol Research
Design and Synthesis of Highly Selective and Potent Thieno[3,2-d]pyrimidin-4-ol Analogues
The design and synthesis of novel thieno[3,2-d]pyrimidin-4-ol analogues are driven by the quest for enhanced potency and selectivity toward specific biological targets. Researchers have successfully synthesized a variety of derivatives by employing sequential reactions, such as aromatic nucleophilic substitution (SNAr) followed by Suzuki reactions. nih.gov This approach has allowed for the introduction of diverse aryl and heteroaryl moieties, leading to the generation of bis-aryl thienopyrimidine derivatives. nih.gov
For instance, a series of 2,6-substituted thieno[3,2-d]pyrimidine (B1254671) derivatives have been designed and synthesized based on known inhibitors of fibroblast growth factor receptor-4 (FGFR4). nih.gov Although these specific analogues did not show significant activity against FGFR4, they exhibited antiproliferative activities against several human cancer cell lines. nih.gov Another study focused on creating conformationally restricted analogues to improve biological activity as 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) inhibitors. nih.gov
The synthesis of these analogues often involves multi-step reaction pathways. A common starting point is the appropriate aminothiophene carboxylate, which can be cyclized to form the thieno[3,2-d]pyrimidin-4-one core. researchgate.net Subsequent modifications, such as chlorination followed by nucleophilic substitution, allow for the introduction of various functional groups at different positions of the scaffold. nih.govresearchgate.net Microwave-assisted synthesis has also been employed to efficiently produce novel derivatives. researchgate.net
Table 1: Examples of Synthesized Thieno[3,2-d]pyrimidine Analogues and their Biological Targets
| Compound Class | Synthetic Approach | Biological Target(s) | Reference |
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine derivatives | Sequential SNAr and Suzuki reactions | h-NTPDase1, h-NTPDase2, h-NTPDase3, h-NTPdase8 | nih.gov |
| 2,6-Substituted thieno[3,2-d]pyrimidine derivatives | Multi-step synthesis from aminothiophene precursors | Various human cancer cell lines (antiproliferative activity) | nih.gov |
| Conformationally restricted thieno[3,2-d]pyrimidinones and thieno[3,2-d]pyrimidines | Multi-step synthesis including condensation and cyclization | 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) | nih.gov |
| 6-Aryl/heteroaryl-4-(3',4',5'-trimethoxyanilino)thieno[3,2-d]pyrimidine derivatives | Multi-step synthesis | EGFR kinase, Tubulin polymerization | mdpi.com |
Integration of Structure-Based Drug Design and Fragment-Based Drug Discovery Approaches
The integration of computational and experimental techniques is pivotal in the rational design of novel thieno[3,2-d]pyrimidin-4-ol analogues. Structure-based drug design (SBDD) and fragment-based drug discovery (FBDD) are two powerful approaches that have been successfully applied to this scaffold.
SBDD relies on the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. For example, the X-ray cocrystal structure of a lead compound guided the development of a series of thieno[3,2-d]pyrimidine and heterocyclic fused pyrimidines with potent antiproliferative activity. nih.gov Molecular docking studies are also frequently employed to predict the binding modes of newly designed compounds and to understand the interactions with key amino acid residues in the active site of the target protein. nih.govresearchgate.net
FBDD, on the other hand, starts with the identification of small, low-molecular-weight fragments that bind weakly to the target. These fragments are then grown or linked together to create more potent lead compounds. An NMR fragment-based screening approach was used to identify ligand-efficient fragments that bind to PDK1. mdpi.com Computational modeling of these fragments in the active site subsequently guided the synthesis of novel 6,7-disubstituted thienopyrimidin-4-one compounds with micromolar inhibitory activity. mdpi.com
Exploration of Novel Chemical Transformations and Reactions on the Thieno[3,2-d]pyrimidine Core
The chemical versatility of the thieno[3,2-d]pyrimidine core allows for a wide range of chemical transformations, enabling the synthesis of a diverse library of compounds. Key reactions include nucleophilic aromatic substitution, cross-coupling reactions, and modifications of the pyrimidine (B1678525) ring.
The 4-chloro-thieno[3,2-d]pyrimidine intermediate is a versatile precursor for introducing various substituents at the C4 position through SNAr reactions with different amines and other nucleophiles. nih.govresearchgate.net Suzuki and other palladium-catalyzed cross-coupling reactions are instrumental in introducing aryl and heteroaryl groups at different positions of the thiophene (B33073) ring, contributing to the exploration of the structure-activity relationship (SAR). nih.gov
Furthermore, the pyrimidine ring itself can be modified. For instance, thieno[3,2-d]pyrimidin-4-ones can be converted to the corresponding 4-chlorothieno[3,2-d]pyrimidines using reagents like phosphorus oxychloride, which then serve as a key intermediate for further functionalization. nih.gov The synthesis of 2-thioxo-thieno[3,2-d]pyrimidines has also been achieved through the Gewald reaction.
Development of Targeted Molecular Probes for Biological Systems
The development of targeted molecular probes based on the thieno[3,2-d]pyrimidine scaffold is an emerging area of research with significant potential for chemical biology and diagnostic applications. These probes are designed to interact with specific biological targets and can be equipped with reporter groups, such as fluorescent tags, to enable their detection and visualization.
One study has explored the potential of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives as fluorescent probes for imaging cancer cells that overexpress the COX-2 enzyme. nih.gov Certain derivatives were found to exhibit good fluorescent properties and high affinity for COX-2, suggesting their promise for fluorescence imaging applications. nih.gov
Another approach involves the synthesis of thieno-[3,2-d]-pyrimidine UTP analogues that can be incorporated into RNA. researchgate.net These modified nucleotides can serve as handles for the covalent labeling of RNA, allowing for the study of RNA function and dynamics in living cells. researchgate.net The development of such molecular probes opens up new avenues for understanding complex biological processes and for the development of novel diagnostic tools.
Overcoming Mechanisms of Resistance in Biological Systems (e.g., P-glycoprotein, βIII-tubulin mediated resistance)
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), which is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.gov Encouragingly, certain thieno[3,2-d]pyrimidine derivatives have demonstrated the ability to overcome P-gp-mediated MDR. nih.gov For example, two analogues, 13 and 25d, exhibited potent antiproliferative activity and were able to circumvent resistance in cancer cell lines. nih.gov
The mechanism by which these compounds overcome resistance is an active area of investigation. It is hypothesized that they may either not be substrates for P-gp or may act as inhibitors of the efflux pump.
Another mechanism of resistance to certain anticancer drugs involves alterations in tubulin isotypes, such as the overexpression of βIII-tubulin. While direct evidence for 7-Iodo-2-methylthieno[3,2-d]pyrimidin-4-ol overcoming βIII-tubulin mediated resistance is not yet established, the development of thieno[3,2-d]pyrimidine-based tubulin inhibitors is a promising strategy. nih.gov By targeting tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. nih.gov Further research is needed to determine if these compounds can effectively overcome resistance mechanisms associated with specific tubulin isotypes.
Table 2: Thieno[3,2-d]pyrimidine Derivatives as Tubulin Inhibitors
| Compound | Target | IC50 (Tubulin Polymerization) | Key Findings | Reference |
| Compound 13 | Tubulin | Not specified | Overcame P-gp-mediated MDR, induced G2/M phase arrest | nih.gov |
| Compound 25d | Tubulin | Not specified | Overcame P-gp-mediated MDR, induced G2/M phase arrest | nih.gov |
| DPP-21 | Tubulin | 2.4 µM | Potent anti-proliferative activity against six cancer cell lines |
Advanced Mechanistic Studies using Biophysical Techniques and Co-crystallography
To gain a deeper understanding of the molecular mechanisms of action of thieno[3,2-d]pyrimidine derivatives, advanced biophysical techniques and co-crystallography are being increasingly employed. These methods provide detailed insights into the binding interactions between the compounds and their biological targets at an atomic level.
X-ray crystallography has been instrumental in elucidating the binding modes of several thieno[3,2-d]pyrimidine inhibitors. For instance, the co-crystal structures of compounds 4a, 25a, and the optimal molecule 13 in complex with tubulin have been determined. nih.gov These structures revealed that the compounds bind to the colchicine-binding site of tubulin, providing a structural basis for their mechanism of action. nih.gov Similarly, the crystal structure of another derivative, DPP-21, in complex with tubulin has been solved, confirming its direct binding to the colchicine (B1669291) site.
In addition to co-crystallography, other biophysical techniques such as fluorescence spectroscopy can be used to characterize the binding of these compounds to their targets. For example, fluorescence characterization was used to study the interaction of benzothieno[3,2-d]pyrimidin-4-one sulphonamide thio-derivatives with the COX-2 enzyme. nih.gov Molecular docking simulations are also widely used to complement experimental data and to predict binding affinities and orientations. nih.govresearchgate.net
Q & A
Q. Basic
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) separates iodinated products from unreacted precursors .
- Recrystallization : Use ethanol/water mixtures to obtain high-purity crystals .
- Size-Exclusion Chromatography : For large-scale purification, particularly if dimerization occurs .
How can computational methods predict the reactivity of this compound for further derivatization?
Q. Advanced
- Density Functional Theory (DFT) : Calculates electrophilic Fukui indices to identify reactive sites (e.g., the 4-hydroxyl group or methyl substituent) .
- Molecular Docking : Predicts binding modes with biological targets (e.g., kinase enzymes) to prioritize synthetic modifications .
- Solvent-Accessible Surface Area (SASA) Analysis : Guides solubility optimization for in vitro assays .
What methodologies are recommended for analyzing the compound’s stability under varying storage conditions?
Q. Advanced
- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light Sensitivity Studies : UV-Vis spectroscopy tracks photo-deiodination under UV light (λ = 254 nm) .
- Lyophilization : Assess stability in lyophilized vs. solution states for long-term storage .
How can researchers design a structure-activity relationship (SAR) study for this compound?
Q. Advanced
- Core Modifications : Synthesize analogs with halogens (Br, Cl) or methyl groups at the 2- and 7-positions to assess steric/electronic effects .
- Biological Assays : Test against kinase panels (e.g., EGFR, VEGFR) to correlate substituents with inhibitory activity .
- Data Analysis : Use multivariate regression to quantify contributions of iodine and methyl groups to bioactivity .
What are the challenges in scaling up the synthesis of this compound?
Q. Advanced
- Exothermic Reactions : Implement cooling systems during iodination to prevent thermal runaway .
- Cost-Efficiency : Replace expensive catalysts (e.g., Pd-based) with cheaper alternatives (e.g., CuI) for large-scale coupling reactions .
- Waste Management : Optimize solvent recovery (e.g., DMF distillation) to meet green chemistry standards .
How can conflicting cytotoxicity data in cancer cell lines be resolved?
Q. Advanced
- Dose-Response Curves : Use 8-point dilution series (0.1–100 µM) to calculate accurate IC₅₀ values .
- Mechanistic Studies : Flow cytometry (apoptosis assays) or Western blotting (caspase-3 activation) confirms mode of action .
- Control Experiments : Include positive controls (e.g., cisplatin) and verify cell viability via ATP-based assays (e.g., CellTiter-Glo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
